Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification and subsequent oxidation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated thiophene is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.
Oxidation: The final step involves the oxidation of the ester to form the 2-oxoacetate moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Amines, thioethers, and ethers.
Scientific Research Applications
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.
Comparison with Similar Compounds
- Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
- Ethyl 2-(5-bromothiophen-2-yl)acetate
- 2-Thiopheneacetic acid, 5-bromo-, ethyl ester
Comparison: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is unique due to the presence of the 2-oxoacetate moiety, which provides additional reactivity compared to similar compounds like Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate and Ethyl 2-(5-bromothiophen-2-yl)acetate. This additional functionality allows for a broader range of chemical transformations and applications in various fields.
Biological Activity
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, with the molecular formula C₈H₇BrO₃S and CAS number 22098-10-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of this compound
This compound belongs to the class of thiophene derivatives, characterized by a five-membered ring containing sulfur. The presence of a bromine atom at the 5-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory and anticancer activities. Its derivatives have shown promise in inhibiting inflammatory pathways and cancer cell proliferation. Research is ongoing to elucidate the precise molecular targets involved in these activities, which may include specific enzymes or signaling pathways associated with inflammation and tumor growth.
The biological activity of this compound is primarily attributed to its structural features, particularly the bromine and oxoacetate moieties. These functional groups provide reactive sites for nucleophilic and electrophilic attacks, facilitating various chemical reactions that can lead to the formation of biologically active derivatives. The exact mechanisms are complex and require further study to fully understand the interactions with biological systems.
Synthesis Methods
This compound can be synthesized through several methods:
- Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.
- Esterification : The brominated thiophene is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate.
- Oxidation : The final step involves oxidation using agents like potassium permanganate or chromium trioxide to form the 2-oxoacetate moiety.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | Chlorine instead of Bromine | Different reactivity and biological effects |
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxybutanoate | Hydroxy group addition | Potentially different pharmacological profiles |
Mthis compound | Methyl group instead of Ethyl | Variations in solubility and reactivity |
The unique brominated thiophene structure contributes to distinct chemical behavior and potential applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGHMBDWGNJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371316 | |
Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-10-8 | |
Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.